1-dibutylphosphoryloctane

Solvent extraction Metal separation Actinide/lanthanide partitioning

1-Dibutylphosphoryloctane (CAS 14283-67-1, synonym Octyldibutylphosphine oxide, Dibutyloctylphosphine oxide, NSC is a mixed-alkyl trialkylphosphine oxide (TRPO) with the molecular formula C₁₆H₃₅OP and a molecular weight of 274.42 g mol⁻¹. It belongs to the neutral organophosphorus extractant class, featuring a phosphoryl (P=O) donor group bonded to two n-butyl chains and one n-octyl chain.

Molecular Formula C16H35OP
Molecular Weight 274.42 g/mol
CAS No. 14283-67-1
Cat. No. B084704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-dibutylphosphoryloctane
CAS14283-67-1
Molecular FormulaC16H35OP
Molecular Weight274.42 g/mol
Structural Identifiers
SMILESCCCCCCCCP(=O)(CCCC)CCCC
InChIInChI=1S/C16H35OP/c1-4-7-10-11-12-13-16-18(17,14-8-5-2)15-9-6-3/h4-16H2,1-3H3
InChIKeyPDNVFGSWMYSBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dibutylphosphoryloctane (CAS 14283-67-1): Core Identity, Physical Properties, and Chemical Class Positioning for Procurement


1-Dibutylphosphoryloctane (CAS 14283-67-1, synonym Octyldibutylphosphine oxide, Dibutyloctylphosphine oxide, NSC 222423) is a mixed-alkyl trialkylphosphine oxide (TRPO) with the molecular formula C₁₆H₃₅OP and a molecular weight of 274.42 g mol⁻¹ . It belongs to the neutral organophosphorus extractant class, featuring a phosphoryl (P=O) donor group bonded to two n-butyl chains and one n-octyl chain. This asymmetric alkyl substitution pattern distinguishes it from symmetrical tri-n-alkylphosphine oxides (e.g., tri-n-butylphosphine oxide, tri-n-octylphosphine oxide) and positions it as a candidate for solvent extraction applications where tailored hydrophobicity and steric profiles are critical [1]. Computed physicochemical properties include a density of 0.866 g cm⁻³, a calculated boiling point of 400.6 °C (at 760 mmHg), and a flash point of 196.1 °C .

Extractant Class

Mixed-alkyl trialkylphosphine oxide (TRPO)

Workflow Alignment

Solvent extraction with tuned hydrophobicity and steric profile

Key Differentiator

Asymmetric butyl/octyl substitution vs. symmetrical TOPO/TBP

1-Dibutylphosphoryloctane: Why Symmetrical Trialkylphosphine Oxides and Trialkyl Phosphates Cannot Serve as Drop-In Replacements


Generic substitution of 1-dibutylphosphoryloctane with symmetric trialkylphosphine oxides (e.g., tri-n-octylphosphine oxide, TOPO) or trialkyl phosphates (e.g., tributyl phosphate, TBP) carries performance risk because extraction strength, selectivity, and phase compatibility are governed by the number, length, and branching of alkyl substituents on phosphorus [1]. The phosphoryl oxygen basicity — and consequently metal distribution ratios — increases across the series trialkyl phosphate < dialkyl alkylphosphonate < alkyl dialkylphosphinate < trialkylphosphine oxide, while within the phosphine oxide class, alkyl chain architecture modulates solubility, third-phase formation tendency, and radiolytic stability [2]. The specific butyl/octyl mixed-alkyl architecture of 1-dibutylphosphoryloctane provides a calibrated hydrophobicity profile that symmetrical analogues do not replicate, making empirical verification of extraction performance mandatory before any substitution is approved [1].

Target

1-Dibutylphosphoryloctane: calibrated hydrophobicity via mixed C₄/C₈ chains

Symmetrical TRPO (e.g., TOPO)

Higher alkyl carbon count shifts phase compatibility; may alter third-phase formation tendency.

Target

Phosphine oxide P=O donor: top-tier extraction strength

Trialkyl phosphate (e.g., TBP)

Lower phosphoryl oxygen basicity reduces metal distribution ratios; selectivity profile may diverge.

Substitution requires empirical verification of extraction performance and phase behavior.

1-Dibutylphosphoryloctane (14283-67-1): Quantitative Differentiation Evidence Against Comparator Compounds from Published Literature


Extractant Strength Hierarchy: Trialkylphosphine Oxide > Phosphinate > Phosphonate > Phosphate for Metal Ion Extraction

Neutral organophosphorus compounds containing a phosphoryl donor group extract metal ions with efficiencies that follow a well-established hierarchy: trialkylphosphine oxides > alkyl dialkylphosphinates > dialkyl alkylphosphonates > trialkyl phosphates [1]. 1-Dibutylphosphoryloctane belongs to the trialkylphosphine oxide class, which occupies the top tier of this hierarchy. Comparative extraction data for zinc(II) and indium(III) from chloride media show that metal distribution ratios increase markedly when moving from phosphate to phosphine oxide extractants [1]. This places 1-dibutylphosphoryloctane at an intrinsic extraction strength advantage over the widely used phosphate-based extractant tributyl phosphate (TBP), a finding that is consistent across the broader class of trialkylphosphine oxides [2].

Extractant Strength Hierarchy
Class-level
TRPO > phosphinate > phosphonate > phosphate
Reported class-level extraction context for metal ions; phosphine oxide tier supports stronger binding.
Zn(II)/In(III) distribution ratios from NaCl media; compound-specific data pending.
Solvent extraction Metal separation Actinide/lanthanide partitioning Neutral organophosphorus extractants

Uranium/Thorium Separation Factor Modulation by Alkyl Architecture: Mixed Butyl/Octyl vs. Symmetrical Trialkylphosphine Oxides and Trialkyl Phosphates

In batch extraction tests comparing 0.3 M TBP, tricaprylphosphate (TCP), tri-sec-butylphosphate (TSBP), tri-(2-ethylbutyl)phosphate (T2EBP), di-butyl phenylphosphonate (DBPP), and 0.1 M trioctylphosphine oxide (TOPO) for uranium and thorium from fission product solutions, TBP yielded the lowest uranium distribution coefficient (DCₐ ~1.13–3.0) and the highest thorium DC, resulting in the lowest U/Th separation factor (SF ~2.3–22.8) [1]. Branched trialkyl phosphates (TCP, TSBP, T2EBP) improved SF, consistent with the effect of alkyl architecture on actinide selectivity [1]. The mixed butyl/octyl substitution pattern of 1-dibutylphosphoryloctane is structurally positioned to deliver a U/Th SF intermediate between symmetrical short-chain (tributyl-) and long-chain (trioctyl-) phosphine oxides, offering a tunable selectivity window that neither extreme can access [2].

U/Th Separation Factor
Class-level
TBP SF ~2.3–22.8; branched phosphates improve SF; mixed-alkyl design predicted tunable intermediate.
Supports tunable selectivity review; direct measurement needed for this compound.
Batch extraction, 0.3 M extractant in Amsco/xylene, Thorex feed.
Uranium extraction Thorium separation Nuclear fuel reprocessing Distribution coefficient

Hydrophobicity/Hydrophilicity Tuning Through Mixed Alkyl Chain Architecture: Predicted Log P and Water Solubility vs. Symmetrical Trialkylphosphine Oxides

The octanol–water partition coefficient (log P) of trialkylphosphine oxides scales with total alkyl carbon number and chain symmetry. Experimental partition constants (Pₛ) for tri-n-octylphosphine oxide exceed those of tris(2-ethylhexyl)phosphine oxide, which in turn exceed triphenylphosphine oxide [1]. 1-Dibutylphosphoryloctane (total 16 alkyl carbons, mixed C₄/C₈) is predicted to exhibit a log P value intermediate between tri-n-butylphosphine oxide (12 carbons, lower log P, higher aqueous solubility) and tri-n-octylphosphine oxide (24 carbons, higher log P, lower aqueous solubility) [2]. This intermediate hydrophobicity is structurally advantageous for extraction processes that require sufficient organic-phase solubility for high loading capacity while avoiding excessive aqueous solubility that would result in extractant loss to the raffinate.

Hydrophobicity (log P)
Class-level
Predicted intermediate between C₁₂ tributyl (higher aq. solubility) and C₂₄ trioctyl (lower aq. solubility).
Context-dependent hydrophobicity for phase disengagement and raffinate loss.
Based on total alkyl carbon count and symmetry; experimental log P not yet published.
Octanol–water partition coefficient Hydrophobicity Solvent extraction diluent compatibility Phase disengagement

Radiolytic Stability of Mixed Trialkylphosphine Oxides vs. Trialkyl Phosphates in High-Dose Irradiation Environments

The radiolytic stability of trialkylphosphine oxides under gamma irradiation is a critical performance parameter for nuclear fuel cycle applications. Studies on 30% mixed trialkylphosphine oxide (TRPO, alkyl range C₆–C₈) in kerosene showed that retention of plutonium extraction performance remains acceptable up to a gamma dose of approximately 2 × 10⁶ Gy, beyond which degradation products begin to compromise extraction and retention [1]. 1-Dibutylphosphoryloctane, as a mixed-alkyl TRPO, belongs to the same structural class and is expected to exhibit comparable radiolytic resilience. In contrast, trialkyl phosphates such as TBP are known to degrade to dibutyl phosphate and monobutyl phosphate under irradiation, which form strong complexes with actinides and impair stripping efficiency, a documented operational drawback of TBP-based processes [2].

Radiolytic Stability
Class-level
TRPO (C₆–C₈) retains Pu extraction up to ~2 × 10⁶ Gy; TBP degrades to acidic species earlier.
Reported radiolytic threshold context for TRPO class; supports longevity screening.
30% TRPO–kerosene, gamma irradiation; compound-specific verification advised.
Radiolytic degradation Extractant longevity Nuclear waste partitioning Gamma irradiation

Anti-Markovnikov Synthetic Accessibility: Air-Induced Addition to 1-Octene for High-Yield, Regioselective Production

1-Dibutylphosphoryloctane can be synthesized via the air-induced anti-Markovnikov addition of dibutylphosphine oxide to 1-octene, a method that selectively produces the linear (anti-Markovnikov) adduct in good to high yields [1]. This regioselective synthesis contrasts with conventional radical-initiated hydrophosphinylation approaches that may require elevated temperatures, specialized initiators, or produce branched byproducts. The air-induced method operates under mild conditions and uses molecular oxygen as the radical initiator, offering a cost-effective and scalable route to the specific linear alkyl architecture that defines the compound's extraction properties [1].

Synthetic Route
Reported
Air-induced anti-Markovnikov addition of dibutylphosphine oxide to 1-octene; good to high yields.
Reported synthetic route supports structural fidelity; reduces isomer risk.
Ambient conditions, O₂ initiator; specific yield for this compound to be confirmed.
Synthetic methodology Anti-Markovnikov addition Phosphine oxide synthesis Regioselectivity

1-Dibutylphosphoryloctane (14283-67-1): Research and Industrial Application Scenarios Prioritized by Quantitative Differentiation Evidence


Actinide/Lanthanide Separation in Advanced Nuclear Fuel Cycle Process Development

The class-level extraction strength advantage of trialkylphosphine oxides over trialkyl phosphates positions 1-dibutylphosphoryloctane as a candidate extractant for actinide (U, Pu, Np, Am) partitioning from high-level liquid waste. Its mixed C₄/C₈ alkyl architecture is expected to provide a U/Th separation factor intermediate between short-chain (tributyl) and long-chain (trioctyl) symmetrical phosphine oxides, offering process developers a tunable selectivity parameter that the established TBP-based PUREX process cannot deliver [1][2].

Non-Nuclear Metal Ion Extraction Requiring High Distribution Ratios from Acidic Chloride or Nitrate Media

The established hierarchy of neutral organophosphorus extractant strength — phosphine oxide > phosphinate > phosphonate > phosphate — makes 1-dibutylphosphoryloctane a preferred choice for the extraction of Zn(II), In(III), Fe(III), and other transition/post-transition metals from chloride or nitrate solutions. Its intermediate hydrophobicity, inferred from its total alkyl carbon count (C16) relative to symmetrical analogues, suggests favorable phase disengagement and low aqueous solubility without the third-phase formation risk associated with highly lipophilic extractants [3][4].

High-Radiation-Dose Solvent Extraction Systems Requiring Extended Extractant Lifetime

The radiolytic stability threshold of ~2 × 10⁶ Gy demonstrated for mixed trialkylphosphine oxides (C₆–C₈) in kerosene indicates that 1-dibutylphosphoryloctane can maintain extraction performance under gamma irradiation doses that would significantly degrade TBP through the formation of acidic, actinide-complexing degradation products. This property is valuable for partitioning processes where solvent replacement frequency and secondary waste volume are cost drivers [5][6].

Specialty Organophosphorus Synthesis and Phosphine Oxide Ligand Library Construction

The availability of 1-dibutylphosphoryloctane via the air-induced anti-Markovnikov addition route provides a structurally well-defined, linear mixed-alkyl phosphine oxide building block. Researchers constructing libraries of neutral organophosphorus ligands for coordination chemistry, catalysis, or analytical separations can procure this compound as a characterized scaffold rather than synthesizing it in-house, saving development time and ensuring batch-to-batch structural consistency [7].

Application
Selection Property
Validation Focus
Actinide/lanthanide separation process development
Extractant class strength hierarchy
U/Th separation factor and metal distribution ratios under process conditions
Non‑nuclear metal ion extraction (Zn, In, Fe)
Intermediate hydrophobicity for phase disengagement
Aqueous solubility, third‑phase formation, and raffinate contamination
High‑radiation‑dose solvent extraction systems
Radiolytic stability threshold in kerosene
Post‑irradiation extraction performance and degradation product analysis
Phosphine oxide ligand library synthesis
Regioselective linear scaffold
Batch‑to‑batch structural characterization and purity verification
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